molecular formula C21H19N3O2 B2528981 N5-(1-{[1,1'-biphenyl]-4-yl}ethyl)pyridine-2,5-dicarboxamide CAS No. 2408964-31-6

N5-(1-{[1,1'-biphenyl]-4-yl}ethyl)pyridine-2,5-dicarboxamide

Cat. No.: B2528981
CAS No.: 2408964-31-6
M. Wt: 345.402
InChI Key: GTBLZAJCKVMJNY-UHFFFAOYSA-N
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Description

N5-(1-{[1,1’-biphenyl]-4-yl}ethyl)pyridine-2,5-dicarboxamide is a complex organic compound that features a biphenyl group attached to a pyridine ring through an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1-{[1,1’-biphenyl]-4-yl}ethyl)pyridine-2,5-dicarboxamide typically involves the condensation of pyridine-2,5-dicarboxylic acid with an appropriate biphenyl derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acyl chloride, which then reacts with the biphenyl derivative under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N5-(1-{[1,1’-biphenyl]-4-yl}ethyl)pyridine-2,5-dicarboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N5-(1-{[1,1’-biphenyl]-4-yl}ethyl)pyridine-2,5-dicarboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and sensors

Mechanism of Action

The mechanism of action of N5-(1-{[1,1’-biphenyl]-4-yl}ethyl)pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The biphenyl and pyridine moieties contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
  • N3,N5-Bis[1-({1-[2-((E)-benzylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}amino)-3-methyl-1-oxobutan-2-yl]pyridine-3,5-dicarboxamide

Uniqueness

N5-(1-{[1,1’-biphenyl]-4-yl}ethyl)pyridine-2,5-dicarboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its biphenyl group enhances its hydrophobic interactions, while the pyridine ring offers coordination sites for metal ions, making it versatile for various applications .

Properties

IUPAC Name

5-N-[1-(4-phenylphenyl)ethyl]pyridine-2,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-14(24-21(26)18-11-12-19(20(22)25)23-13-18)15-7-9-17(10-8-15)16-5-3-2-4-6-16/h2-14H,1H3,(H2,22,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBLZAJCKVMJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CN=C(C=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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